Dmpo-methyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

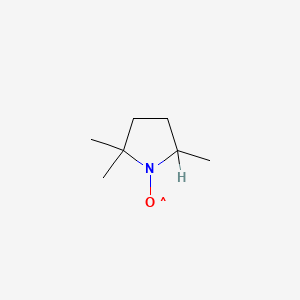

Dmpo-methyl is a stable free radical compound known for its applications in various fields of scientific research. It is a member of the nitroxide family, characterized by the presence of a nitrogen-oxygen radical. This compound is often used as a spin label in electron paramagnetic resonance (EPR) spectroscopy due to its stability and unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dmpo-methyl typically involves the oxidation of 2,2,5-trimethyl-1-pyrrolidine. One common method includes the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Dmpo-methyl undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different nitroxide derivatives.

Reduction: It can be reduced to its corresponding hydroxylamine.

Substitution: The nitroxide radical can participate in substitution reactions with other radicals or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium tungstate.

Reduction: Sodium borohydride, ascorbic acid.

Substitution: Various organic radicals and nucleophiles.

Major Products Formed

The major products formed from these reactions include different nitroxide derivatives, hydroxylamines, and substituted pyrrolidinyloxy compounds .

Scientific Research Applications

Detection of Free Radicals

DMPO is primarily used for the detection of short-lived free radicals, including hydroxyl and superoxide radicals.

- Mechanism of Action : Upon reaction with free radicals, DMPO forms stable radical adducts that can be analyzed using EPR spectroscopy. This allows researchers to identify the presence and concentration of reactive oxygen species (ROS) in biological samples .

- Case Study : A study demonstrated the application of DMPO in detecting hydroxyl radicals produced during the interaction of ozone with aqueous media. The results indicated that DMPO effectively trapped these radicals, confirming its utility in environmental and biological chemistry .

Immuno-Spin Trapping

DMPO has been employed in immuno-spin trapping analyses to investigate DNA damage caused by oxidative stress.

- Application : In this context, DMPO is added to cells prior to exposure to oxidative agents. It traps DNA radicals formed as a result of oxidative damage, leading to the formation of DMPO-DNA nitrone adducts that can be quantified using immunoassays .

- Significance : This method allows researchers to evaluate genomic damage induced by various stressors such as toxicants and radiation, providing insights into mechanisms of cellular damage and potential therapeutic targets.

Studies on Radical Species

DMPO has been instrumental in studies examining the behavior and properties of different radical species.

- Radical Characterization : Research has shown that DMPO can effectively trap C-, N-, and S-centered radicals, expanding its application beyond just O-centered radicals . This versatility enhances its relevance across various fields including organic chemistry and biochemistry.

- Research Findings : A study characterized several spin adducts formed by DMPO with alkyl radicals, providing critical insights into their structures and reactivity patterns .

Biomedical Applications

DMPO's role extends into medical research, particularly concerning oxidative stress-related diseases.

- Oxidative Stress Research : It has been used to elucidate the mechanisms by which oxidative stress contributes to diseases such as cancer and neurodegenerative disorders. By trapping ROS, researchers can better understand their role in disease pathology .

- Therapeutic Implications : The ability of DMPO to stabilize radical species has led to investigations into its potential as a therapeutic agent or as part of drug formulations aimed at mitigating oxidative damage .

Development of Novel Spin Traps

Recent research has focused on modifying the structure of DMPO to enhance its reactivity and stability.

- Substituted Derivatives : Studies have explored various substituted derivatives of DMPO, which exhibit improved trapping capabilities for superoxide radicals compared to the parent compound . These advancements could lead to more effective tools for studying free radical dynamics in biological systems.

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Detection of Free Radicals | Traps hydroxyl and superoxide radicals for EPR analysis | Effective in environmental chemistry studies |

| Immuno-Spin Trapping | Analyzes DNA damage from oxidative stress | Evaluates genomic damage from toxicants |

| Studies on Radical Species | Characterizes various radical types (C-, N-, S-centered) | Provides insights into organic and biological chemistry |

| Biomedical Applications | Investigates roles of ROS in diseases; potential therapeutic uses | Links oxidative stress with cancer mechanisms |

| Development of Novel Spin Traps | Modifications enhance reactivity/stability | New derivatives show improved trapping efficiency |

Mechanism of Action

The mechanism of action of Dmpo-methyl involves its ability to stabilize free radicals. The nitroxide radical interacts with other radicals, effectively “trapping” them and preventing further radical-mediated reactions. This property makes it useful in studying and mitigating oxidative stress in biological systems .

Comparison with Similar Compounds

Similar Compounds

- 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy

- 3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy

Uniqueness

Dmpo-methyl is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other nitroxide radicals. Its trimethyl substitution pattern contributes to its distinct electronic properties and makes it particularly useful in EPR spectroscopy .

Properties

CAS No. |

40936-05-8 |

|---|---|

Molecular Formula |

C7H14NO |

Molecular Weight |

128.19 g/mol |

InChI |

InChI=1S/C7H14NO/c1-6-4-5-7(2,3)8(6)9/h6H,4-5H2,1-3H3 |

InChI Key |

IPABVZAOECSKSH-UHFFFAOYSA-N |

SMILES |

CC1CCC(N1[O])(C)C |

Canonical SMILES |

CC1CCC(N1[O])(C)C |

Synonyms |

2,2,5-trimethyl-1-pyrrolidinyloxy DMPO-methyl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.